

Application Notes and Protocols for 4-Pyridineethanesulfonic Acid as a Biological Buffer

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Compound of Interest

Compound Name: 4-Pyridineethanesulfonic acid

Cat. No.: B103924

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineethanesulfonic acid (PES) is a zwitterionic sulfonic acid compound that holds potential as a biological buffer. Its structure, featuring a pyridine ring and a sulfonic acid group, suggests utility in various biochemical and pharmaceutical applications where pH control is critical. The sulfonic acid moiety is a strong acid and remains deprotonated over a wide pH range, while the pyridine ring, with a pKa estimated to be in the slightly acidic to near-neutral range, provides the buffering capacity. This document provides detailed application notes and protocols for the effective use of **4-Pyridineethanesulfonic acid** as a biological buffer in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Pyridineethanesulfonic acid** is presented in the table below. It is important to note that the pKa of the pyridine ring, which is crucial for its buffering capacity in the biological range, is an estimated value. Experimental determination is recommended for precise applications.

| Property | Value | Reference |
|-------------------------------|--|-----------|
| Chemical Name | 4-Pyridineethanesulfonic acid | [1][2] |
| Synonyms | PESA, 4-(2-Sulfoethyl)-pyridine, 4-Pyridylethylsulfonic acid | [1] |
| CAS Number | 53054-76-5 | [1][2] |
| Molecular Formula | C ₇ H ₉ NO ₃ S | [1][2] |
| Molecular Weight | 187.22 g/mol | [1][3] |
| Predicted pKa (Sulfonic Acid) | 1.31 ± 0.50 | [1] |
| Estimated pKa (Pyridine Ring) | 4.5 - 5.5 | |
| Melting Point | 297-299 °C (decomposes) | [1] |
| Appearance | White to off-white powder or crystals | [1] |

Applications in Biological Research and Drug Development

Based on its chemical structure and estimated buffering range, **4-Pyridineethanesulfonic acid** can be considered for the following applications:

- **Enzyme Assays:** Particularly for enzymes active in a slightly acidic to neutral pH range. Its potential for low metal ion binding, a characteristic of many sulfonic acid-based buffers, could be advantageous in assays involving metal-dependent enzymes where interference from the buffer must be minimized.[4]
- **Protein and Nucleic Acid Studies:** To maintain a stable pH environment during purification, characterization, and storage of proteins and nucleic acids.
- **Cell Culture:** While its utility in cell culture has not been extensively documented, its zwitterionic nature at physiological pH could make it a candidate for specialized cell culture media, particularly for organisms that thrive in slightly acidic conditions.

- Drug Formulation: As a buffering agent in pharmaceutical formulations to maintain the pH of liquid dosage forms, which can be critical for drug stability, solubility, and bioavailability.

Experimental Protocols

Protocol 1: Preparation of a 1 M 4-Pyridineethanesulfonic Acid Stock Solution

Materials:

- **4-Pyridineethanesulfonic acid** (MW: 187.22 g/mol)
- High-purity water (e.g., Milli-Q or equivalent)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10 M)
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask (e.g., 100 mL or 1 L)
- Sterile filter (0.22 μ m) if sterile solution is required

Procedure:

- Weighing: Accurately weigh out 187.22 g of **4-Pyridineethanesulfonic acid** for a 1 L solution (or 18.72 g for a 100 mL solution).
- Dissolving: Add the weighed **4-Pyridineethanesulfonic acid** to a beaker containing approximately 80% of the final desired volume of high-purity water.
- Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
- pH Adjustment: The initial pH of the solution will be acidic. Slowly add the strong base (e.g., 10 M NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.

Adjust the pH to a value slightly below the desired working pH of your final buffer to account for dilution effects. For a stock solution, a neutral pH of around 7.0 is often useful.

- **Final Volume:** Once the desired pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the solution to the final volume with high-purity water.
- **Sterilization (Optional):** If a sterile solution is required for applications such as cell culture, filter the stock solution through a 0.22 μm sterile filter into a sterile container.
- **Storage:** Store the 1 M stock solution at 4°C.

Protocol 2: Preparation of a 100 mM 4-Pyridineethanesulfonic Acid Buffer (pH 5.0)

Materials:

- 1 M **4-Pyridineethanesulfonic acid** stock solution (from Protocol 1)
- High-purity water
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (e.g., 1 M) for final pH adjustment
- pH meter
- Graduated cylinders and beakers
- Magnetic stirrer and stir bar

Procedure:

- **Dilution:** To prepare 100 mL of a 100 mM buffer, pipette 10 mL of the 1 M **4-Pyridineethanesulfonic acid** stock solution into a beaker containing approximately 80 mL of high-purity water.
- **pH Adjustment:** Place the beaker on a magnetic stirrer and monitor the pH with a calibrated pH meter. The pH will be close to the pH of the stock solution. Carefully add 1 M HCl or 1 M

NaOH dropwise to adjust the pH to 5.0.

- **Final Volume:** Once the pH is stable at 5.0, transfer the solution to a 100 mL graduated cylinder or volumetric flask and bring the final volume to 100 mL with high-purity water.
- **Storage:** Store the prepared buffer at 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.

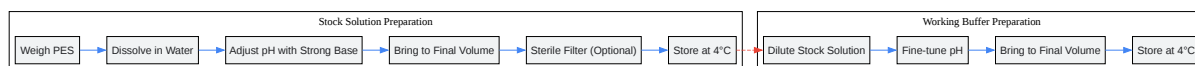
Data Presentation

The following table provides a comparison of **4-Pyridineethanesulfonic acid** with other commonly used biological buffers. The properties of PES are based on its chemical structure and estimations where direct experimental data is unavailable.

| Buffer | pKa (at 25°C) | Useful pH Range | $\Delta pK_a/^\circ C$ | Metal Binding |
|-------------------------------------|------------------------|-----------------|------------------------|------------------------|
| 4-Pyridineethanesulfonic acid (PES) | ~4.5 - 5.5 (estimated) | ~3.5 - 6.5 | Not Determined | Likely low |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | Low |
| PIPES | 6.80 | 6.1 - 7.5 | -0.0085 | Very Low |
| HEPES | 7.55 | 6.8 - 8.2 | -0.014 | Low |
| Tris | 8.06 | 7.5 - 9.0 | -0.031 | Can bind some metals |
| Phosphate | 7.21 (pKa2) | 6.2 - 8.2 | -0.0028 | Binds divalent cations |

Visualizations

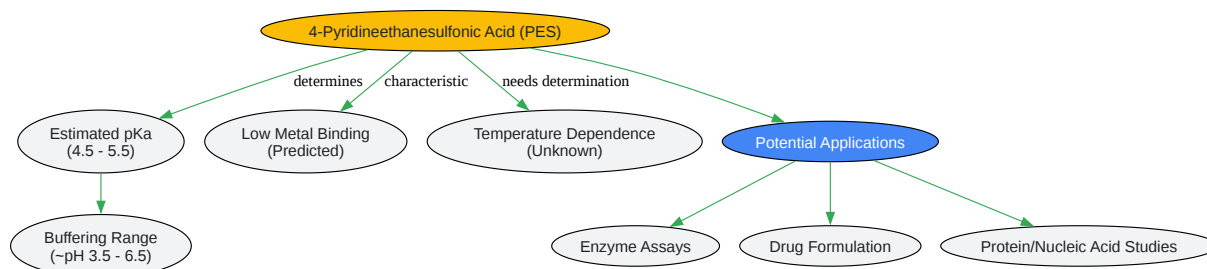
Logical Workflow for Buffer Preparation



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Caption: Workflow for preparing **4-Pyridineethanesulfonic acid** buffer solutions.

Considerations for Using PES as a Biological Buffer



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Caption: Key considerations for using **4-Pyridineethanesulfonic acid** as a buffer.

Important Considerations

- **pKa Verification:** As the pKa of the pyridine moiety is an estimate, it is crucial to experimentally determine the pKa of **4-Pyridineethanesulfonic acid** under your specific experimental conditions (temperature, ionic strength) for accurate buffer preparation. This can be done by titration.

- **Temperature Effects:** The pKa of buffers can be temperature-dependent.[5] For experiments conducted at temperatures other than 25°C, the pH of the buffer should be adjusted at the experimental temperature. The temperature coefficient ($\Delta pK_a/^\circ C$) for **4-Pyridineethanesulfonic acid** has not been reported and may need to be determined empirically.
- **Metal Ion Interactions:** While sulfonic acid-based buffers generally exhibit low metal ion binding, the pyridine ring could potentially interact with certain metal ions.[4] If your experiment involves metal ions, it is advisable to assess any potential chelation effects of **4-Pyridineethanesulfonic acid**.
- **Purity:** Ensure the use of high-purity **4-Pyridineethanesulfonic acid** to avoid interference from contaminants in sensitive biochemical assays.

Conclusion

4-Pyridineethanesulfonic acid presents itself as a potentially valuable buffer for a variety of applications in biological research and drug development, particularly for systems requiring a stable pH in the slightly acidic to near-neutral range. Its zwitterionic nature and likely low metal-binding capacity are advantageous properties. However, the lack of a definitive experimental pKa value for its pyridine group necessitates careful initial characterization by the user. The protocols and information provided herein serve as a comprehensive guide to begin exploring the utility of **4-Pyridineethanesulfonic acid** as a biological buffer.

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